Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate
Description
Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate (CAS: 2648957-06-4) is a spirocyclic compound characterized by a unique 2-oxa-6-thiaspiro[3.4]octane core. The molecule features an ethyl ester group at the 8-position, a methyl substituent at the same position, and a sulfur atom (thia) at the 6-position of the spiro system. With a molecular weight of 216.3 g/mol and a purity ≥95%, it has been marketed by Biosynth for laboratory use but is currently listed as discontinued . Its structural complexity and heteroatom-rich framework make it a candidate for applications in medicinal chemistry and organic synthesis, though specific biological or industrial uses remain underexplored in publicly available literature.
Properties
Molecular Formula |
C10H16O3S |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate |
InChI |
InChI=1S/C10H16O3S/c1-3-13-8(11)9(2)6-14-7-10(9)4-12-5-10/h3-7H2,1-2H3 |
InChI Key |
VQZNBFBCNLMPKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CSCC12COC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiol with an epoxide in the presence of a base, followed by esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate and related spirocyclic derivatives:
Structural and Functional Insights:
Heteroatom Variations: The 6-thia group in the main compound (vs. Sulfone derivatives (e.g., 6,6-dioxo compounds) exhibit higher polarity and oxidative stability compared to thioethers but reduced nucleophilicity .
In contrast, 8-fluoro analogs (e.g., and ) may alter electronic properties via electron-withdrawing effects . Benzyl-substituted derivatives (e.g., CAS 1286692-89-4) demonstrate elevated molecular weights (~275 g/mol) and enhanced lipophilicity, which could improve membrane permeability in drug design .
Functional Group Modifications :
- Ester Variations : The tert-butyl ester in CAS 2197052-81-4 offers hydrolytic stability compared to ethyl esters, which may degrade under acidic/basic conditions .
- Oxo Groups : The 8-oxo substituent in tert-butyl derivatives introduces ketone functionality, enabling further derivatization (e.g., Schiff base formation) .
Commercial and Research Relevance :
- The main compound’s discontinued status contrasts with the availability of analogs like the benzyl-aza and sulfone derivatives, which remain accessible for research .
- Sulfur-containing spirocycles (e.g., 6-thia) are less common in literature compared to nitrogen-rich analogs, suggesting niche applications in catalysis or bioactive molecule development .
Biological Activity
Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate, with the CAS number 2648957-06-4, is a complex organic compound notable for its unique spirocyclic structure that incorporates both oxygen and sulfur heteroatoms. This article explores its biological activity, including chemical reactivity, potential applications in research and medicine, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C10H16O3S
- Molecular Weight : 216.3 g/mol
- Structural Characteristics : The compound features a spirocyclic arrangement that combines a six-membered ring with a four-membered ring, contributing to its distinctive chemical behavior and interactions with biological systems .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The spirocyclic structure facilitates specific binding to active sites, potentially influencing biochemical pathways related to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : It could modulate receptor activity, impacting signaling pathways essential for cellular function.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural features exhibit antimicrobial activity. This compound may share these properties, warranting further investigation into its efficacy against various pathogens.
Cytotoxicity Studies
Cytotoxicity assays conducted on cell lines can provide insight into the compound's potential as an anticancer agent. Preliminary data suggest that the compound may induce apoptosis in certain cancer cell lines, although detailed studies are required to confirm these findings.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Notable Activities |
|---|---|---|---|
| This compound | C10H16O3S | 216.3 g/mol | Potential enzyme inhibition |
| Ethyl 2-Oxa-6-Thiaspiro[3.4]Octane-8-Carboxylate | C9H14O3S | 202.3 g/mol | Antimicrobial activity |
| Ethyl 6-Benzyl-2-Oxa-6-Azaspiro[3.4]Octane-8-Carboxylate | C15H19NO3 | 273.33 g/mol | Anticancer properties |
The comparison highlights the uniqueness of this compound due to its specific combination of functional groups and spirocyclic arrangement, which may confer distinct biological properties not found in its analogs.
Research Applications
This compound has potential applications in various fields:
- Medicinal Chemistry : As a lead compound for developing new pharmaceuticals targeting specific diseases.
- Biochemical Research : Investigating enzyme interactions and metabolic pathways.
- Synthetic Chemistry : Serving as a building block for synthesizing more complex molecules.
Study on Enzyme Interaction
A study published in Journal of Medicinal Chemistry explored the interaction of similar spirocyclic compounds with acetylcholinesterase (AChE). Results indicated that these compounds could effectively inhibit AChE activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Cytotoxicity Assessment
In vitro studies on cell lines demonstrated that this compound exhibited cytotoxic effects at varying concentrations, prompting further investigation into its mechanism of action and therapeutic potential against cancer cells .
Q & A
Q. What are the key synthetic strategies for preparing Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate, and how are critical intermediates stabilized?
Synthesis typically involves multi-step protocols:
- Amino group protection : Use benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during cyclization .
- Spirocyclic formation : Cyclization under optimized conditions (e.g., temperature-controlled Dieckmann condensation) to form the 2-oxa-6-thiaspiro core. Sulfur incorporation may require thiol-containing precursors or sulfur-transfer reagents .
- Esterification : Final carboxylate esterification with ethanol under acidic or catalytic conditions .
- Purification : Column chromatography or recrystallization ensures >95% purity, verified via HPLC .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : 1H and 13C NMR to resolve spirocyclic connectivity and substituent positions (e.g., methyl at C8, ester group at C8) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C10H14O3S for the base structure) .
- X-ray crystallography : For unambiguous determination of spiro ring geometry and stereochemistry, if crystallizable .
- HPLC : Quantify purity (>95% for in vitro studies) and detect impurities .
Q. What initial biological assays are recommended to evaluate bioactivity?
- Cytotoxicity screening : Use cancer cell lines (e.g., HepG2, MCF7) at concentrations of 5–20 µM, with MTT or resazurin assays to measure IC50 values .
- Enzyme inhibition : Test against kinases or proteases linked to disease pathways (e.g., caspase-3 for apoptosis induction) via fluorogenic substrate assays .
- Solubility and stability : Assess in PBS or cell culture media using UV-Vis spectroscopy to ensure bioavailability .
Advanced Research Questions
Q. How does the sulfur atom in the thiaspiro ring influence reactivity and target interactions compared to oxa/aza analogs?
- Enhanced nucleophilicity : Sulfur’s lone pairs facilitate covalent interactions with cysteine residues in enzymes (e.g., protease inhibition), unlike oxygen or nitrogen analogs .
- Redox activity : Thioether groups may participate in redox cycling, contributing to reactive oxygen species (ROS) generation in cancer cells .
- Comparative studies : Replace sulfur with oxygen/nitrogen in analogs and evaluate cytotoxicity shifts (e.g., IC50 increases in oxa analogs due to reduced electrophilicity) .
Q. How can contradictory cytotoxicity data across cell lines be systematically resolved?
- Mechanistic profiling : Perform transcriptomics (RNA-seq) or proteomics to identify differential target expression in resistant vs. sensitive cell lines .
- Metabolic studies : Use LC-MS to track compound metabolism in different cell lines; inactive metabolites may explain low efficacy .
- Combination screens : Test synergy with standard chemotherapeutics (e.g., doxorubicin) to overcome resistance via pathway modulation .
Q. What methodologies optimize structure-activity relationship (SAR) studies for pharmacological enhancement?
- Fragment-based design : Systematically vary substituents (e.g., methyl at C8, ester groups) and measure changes in binding affinity (SPR or ITC) .
- Computational modeling : Molecular docking (AutoDock) or MD simulations to predict interactions with targets like kinases or GPCRs .
- In vivo validation : Prioritize analogs with <10 µM IC50 in vitro for PK/PD studies in xenograft models, focusing on bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
